molecular formula C18H32N4O2 B2425624 N-(1-cyanocyclopentyl)-2-[4-(2-ethoxyethyl)-3-ethylpiperazin-1-yl]acetamide CAS No. 1333892-76-4

N-(1-cyanocyclopentyl)-2-[4-(2-ethoxyethyl)-3-ethylpiperazin-1-yl]acetamide

Cat. No.: B2425624
CAS No.: 1333892-76-4
M. Wt: 336.48
InChI Key: YSUUQIUZYBLHHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyanocyclopentyl)-2-[4-(2-ethoxyethyl)-3-ethylpiperazin-1-yl]acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclopentyl)-2-[4-(2-ethoxyethyl)-3-ethylpiperazin-1-yl]acetamide typically involves multiple steps:

    Formation of the cyanocyclopentyl intermediate: This step involves the reaction of cyclopentanone with a cyanide source under basic conditions to form the cyanocyclopentyl intermediate.

    Piperazine derivative synthesis: The piperazine ring is synthesized by reacting ethylamine with ethylene oxide to form 2-ethoxyethylamine, which is then reacted with 1-bromo-3-ethylpropane to form the piperazine derivative.

    Coupling reaction: The final step involves coupling the cyanocyclopentyl intermediate with the piperazine derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclopentyl)-2-[4-(2-ethoxyethyl)-3-ethylpiperazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclopentyl)-2-[4-(2-ethoxyethyl)-3-ethylpiperazin-1-yl]acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The piperazine ring is known to interact with various biological targets, potentially modulating their activity and leading to therapeutic effects. The exact pathways and targets would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyanocyclopentyl)-2-[4-(2-methoxyethyl)-3-ethylpiperazin-1-yl]acetamide
  • N-(1-cyanocyclopentyl)-2-[4-(2-ethoxyethyl)-3-methylpiperazin-1-yl]acetamide
  • N-(1-cyanocyclopentyl)-2-[4-(2-ethoxyethyl)-3-ethylpiperazin-1-yl]propionamide

Uniqueness

N-(1-cyanocyclopentyl)-2-[4-(2-ethoxyethyl)-3-ethylpiperazin-1-yl]acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds. Its unique structure could lead to novel applications in drug development and other scientific fields.

Properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-[4-(2-ethoxyethyl)-3-ethylpiperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N4O2/c1-3-16-13-21(9-10-22(16)11-12-24-4-2)14-17(23)20-18(15-19)7-5-6-8-18/h16H,3-14H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSUUQIUZYBLHHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCN1CCOCC)CC(=O)NC2(CCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.